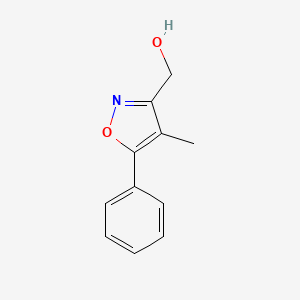

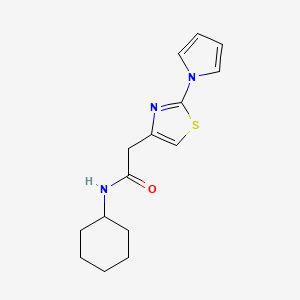

![molecular formula C19H17FN2O4S3 B2484834 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tétrahydroquinolin-7-yl]thiophène-2-sulfonamide CAS No. 946293-17-0](/img/structure/B2484834.png)

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tétrahydroquinolin-7-yl]thiophène-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamides and their derivatives has been explored through various strategies, aiming to enhance their biological activities and chemical properties. For instance, the preparation of sulfonamides by reacting thiols with alkenes or alkynes under mild conditions, using N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and an efficient oxidant, is a notable method. This approach avoids over-oxidation to sulfones and represents a streamlined route to sulfoxides, important functional molecules in medicinal chemistry and beyond (Zhang et al., 2016)(Zhang et al., 2016).

Molecular Structure Analysis

The molecular structures of sulfonamide derivatives have been determined through various techniques, including X-ray crystallography. These studies reveal complex interactions, such as intramolecular hydrogen bonding and steric effects influencing the overall molecular conformation. For example, investigations into the crystal structures of sulfonamides containing 8-aminoquinoline ligands with Ni(II) have shown an octahedral environment for the Ni(II) ions, with sulfonamides acting as bidentate ligands (Macías et al., 2002)(Macías et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including their ability to undergo various reactions such as sulfoxidation, highlights their versatility. The dual role of NFSI in promoting both thiol-ene/-yne reactions and the subsequent oxidation to sulfoxides without progressing to sulfones is a critical aspect of their chemical behavior (Zhang et al., 2016)(Zhang et al., 2016).

Applications De Recherche Scientifique

- Le DNSPA peut servir de squelette pour concevoir des inhibiteurs enzymatiques. Les chercheurs peuvent explorer ses interactions avec des enzymes spécifiques, telles que les isoformes de l'anhydrase carbonique (CA), qui sont cruciales pour divers processus physiologiques .

- Par exemple, le groupe de recherche de J. Zhang a synthétisé des dérivés sulfonamides apparentés en tant qu'inhibiteurs sélectifs de la CA II avec des effets neuroprotecteurs .

Inhibition enzymatique et conception de médicaments

Orientations Futures

The development of heterocyclic derivatives, including sulfonamides, has progressed considerably over the past decades . Future research could focus on further exploring the biological activities of this compound, optimizing its synthesis, and investigating its potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S3/c20-15-6-9-17(10-7-15)29(25,26)22-11-1-3-14-5-8-16(13-18(14)22)21-28(23,24)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOVWXXNNBCJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)

![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)

![ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2484765.png)

![7-Fluoro-3-[[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2484766.png)

![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)